(1-(Methoxymethyl)cyclopropyl)methanamine

Description

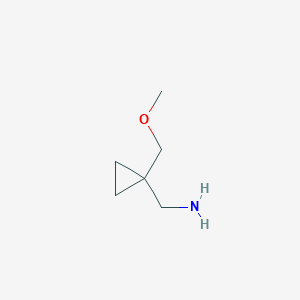

Structure

2D Structure

Properties

IUPAC Name |

[1-(methoxymethyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6(4-7)2-3-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLBCNNWOPIIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275116 | |

| Record name | 1-(Methoxymethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883311-83-9 | |

| Record name | 1-(Methoxymethyl)cyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883311-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(methoxymethyl)cyclopropyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (1-(Methoxymethyl)cyclopropyl)methanamine

Foreword: The Cyclopropyl Moiety - A Small Ring with a Big Impact in Drug Discovery

The cyclopropyl group, a conformationally restricted three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and bent C-C bonds, impart a range of desirable attributes to bioactive molecules.[1][2] The rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[3] Furthermore, the cyclopropyl group often serves as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or alkenes, leading to improved metabolic stability and pharmacokinetic profiles.[4][5] This guide delves into the structural properties of a specific, yet underexplored, cyclopropyl-containing building block: (1-(Methoxymethyl)cyclopropyl)methanamine. This molecule combines the advantageous features of the cyclopropylamine scaffold with the introduction of a methoxymethyl substituent, offering a unique vector for structural modification and interaction with biological targets.

Molecular Architecture and Physicochemical Properties

This compound is a primary amine featuring a quaternary carbon at the 1-position of the cyclopropane ring. This central carbon is substituted with an aminomethyl group and a methoxymethyl group, creating a compact and functionally rich scaffold.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | ChemScene[6] |

| Molecular Weight | 115.17 g/mol | ChemScene[6] |

| CAS Number | 883311-83-9 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[6] |

| Predicted LogP | 0.3717 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

The molecule's modest molecular weight and balanced lipophilicity, as suggested by the predicted LogP value, are favorable characteristics for drug-like molecules, suggesting potential for good oral bioavailability. The presence of both a primary amine and an ether oxygen provides sites for hydrogen bonding, which can be crucial for target engagement.

Synthesis of this compound: A Proposed Synthetic Strategy

A potential synthetic pathway could commence with the readily available starting material, methyl methacrylate.

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Simmons-Smith Cyclopropanation of Methyl Methacrylate

-

To a solution of methyl methacrylate in a suitable solvent (e.g., dichloromethane), add a solution of diethylzinc.

-

Slowly add diiodomethane at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Step 2: Williamson Ether Synthesis

-

To a solution of methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in an anhydrous polar aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.

-

After the evolution of hydrogen gas ceases, add methyl iodide and allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with diethyl ether.

-

Dry the organic layer and concentrate to give methyl 1-(methoxymethyl)cyclopropane-1-carboxylate.

Step 3: Reduction of the Ester

-

In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of methyl 1-(methoxymethyl)cyclopropane-1-carboxylate in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.

-

Cool the reaction mixture and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and concentrate the filtrate to obtain (1-(methoxymethyl)cyclopropyl)methanol.

Step 4: Conversion of Alcohol to Nitrile

-

Convert the alcohol, (1-(methoxymethyl)cyclopropyl)methanol, to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Displace the tosylate with sodium cyanide in a polar aprotic solvent such as DMSO to yield 1-(methoxymethyl)cyclopropane-1-carbonitrile.

Step 5: Reduction of the Nitrile to the Primary Amine

-

Reduce the nitrile, 1-(methoxymethyl)cyclopropane-1-carbonitrile, using a powerful reducing agent like LiAlH₄ in THF.[7] Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) can be employed.[8]

-

After an appropriate workup, this compound is obtained.

Spectroscopic Characterization (Predicted)

In the absence of publicly available experimental spectra, we can predict the key spectroscopic features of this compound based on the known chemical shifts and characteristic absorbances of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy, aminomethyl, and cyclopropyl protons.

Caption: Predicted ¹H NMR chemical shifts for this compound.

-

Rationale: The methoxy protons are expected to appear as a sharp singlet around 3.3 ppm. The methylene protons of the methoxymethyl group will likely be a singlet around 3.2 ppm. The aminomethyl protons, being adjacent to the electron-withdrawing nitrogen, will be deshielded and appear as a singlet around 2.7 ppm. The diastereotopic protons of the cyclopropyl ring will likely appear as a complex multiplet in the upfield region (0.4-0.6 ppm), a characteristic feature of cyclopropyl groups. The amine protons will present as a broad singlet that can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| CH₃ -O | ~59 |

| -O-CH₂ - | ~75 |

| -CH₂ -NH₂ | ~45 |

| C -quaternary (cyclopropyl) | ~20 |

| Cyclopropyl CH₂ | ~10 |

-

Rationale: The methoxy carbon is expected around 59 ppm. The carbon of the methylene group attached to the oxygen will be significantly deshielded, appearing around 75 ppm. The aminomethyl carbon will be in the typical range for an aliphatic amine, around 45 ppm. The quaternary carbon of the cyclopropane ring will be relatively shielded, appearing around 20 ppm, while the methylene carbons of the cyclopropyl ring will be highly shielded, appearing around 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the primary amine and the ether functional groups.

-

N-H Stretch: A pair of medium intensity bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[9][10]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration for the primary amine should appear in the range of 1590-1650 cm⁻¹.[10]

-

C-O Stretch: A strong C-O stretching band, characteristic of ethers, is expected in the 1070-1150 cm⁻¹ region.[11]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 115. Key fragmentation patterns would likely involve:

-

Alpha-cleavage: The loss of a methyl radical from the methoxy group or cleavage of the C-C bond adjacent to the nitrogen are common fragmentation pathways for ethers and amines, respectively.[12][13]

-

Loss of methoxymethyl radical: Cleavage of the bond between the cyclopropyl ring and the methoxymethyl group would result in a fragment at m/z = 70.

-

Loss of aminomethyl radical: Cleavage of the bond between the cyclopropyl ring and the aminomethyl group would result in a fragment at m/z = 85.

Structural Insights and Conformational Analysis

The central feature of this compound is the spiro-like quaternary carbon of the cyclopropane ring. This arrangement imparts significant conformational rigidity. The bond angles within the cyclopropane ring are constrained to approximately 60°, leading to significant ring strain. This strain influences the electronic properties of the substituent groups.

The rotational freedom around the C-C and C-O single bonds of the side chains will allow for different conformations. The preferred conformation will be a balance between steric hindrance and potential intramolecular hydrogen bonding between the amine and the ether oxygen. Computational modeling would be a valuable tool to explore the conformational landscape and identify low-energy conformers, which could provide insights into its binding mode with biological targets.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising building block for the design of novel therapeutic agents. The primary amine serves as a key handle for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Role as a Bioisostere and Pharmacophore

The cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry.[14] For instance, it is a key component of the monoamine oxidase inhibitor tranylcypromine.[15] The unique stereoelectronic properties of the cyclopropyl ring can lead to enhanced potency and improved metabolic stability compared to more flexible aliphatic amines.

The methoxymethyl substituent offers several advantages:

-

Modulation of Physicochemical Properties: The ether functionality can improve solubility and provides an additional hydrogen bond acceptor.

-

Vector for Further Modification: The methoxy group can be replaced with other alkoxy groups or functionalized to explore SAR.

-

Metabolic Blocking: The quaternary center of the cyclopropane ring can act as a metabolic blocking point, preventing enzymatic degradation at that position.

Potential Therapeutic Areas

Given the prevalence of the cyclopropylamine motif in neuroactive compounds, this compound and its derivatives are of particular interest for the development of agents targeting the central nervous system (CNS). The structural features of this molecule may also find utility in other therapeutic areas, such as oncology and infectious diseases, where rigid scaffolds are often employed to achieve high target affinity and selectivity.[15]

Conclusion and Future Directions

This compound is a structurally intriguing and synthetically accessible building block with significant potential in drug discovery. While experimental data on this specific molecule is currently limited, its constituent functional groups and the broader importance of the cyclopropylamine scaffold in medicinal chemistry suggest that it is a valuable tool for the design of novel therapeutics.

Future work should focus on the development and optimization of a scalable synthetic route to this compound. Comprehensive experimental characterization, including detailed spectroscopic analysis and single-crystal X-ray diffraction, would provide invaluable insights into its structural and electronic properties. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this scaffold are warranted to fully explore its potential in various therapeutic areas.

References

- CDN. (n.d.). Infrared Spectroscopy. [Link]

- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

- Longdom Publishing. (n.d.).

- ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. [Link]

- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. [Link]

- UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]

- Google Patents. (n.d.).

- OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

- Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]

- Chemistry Steps. (n.d.).

- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. In Journal of Medicinal Chemistry. [Link]

- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. longdom.org [longdom.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (1-(Methoxymethyl)cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(Methoxymethyl)cyclopropyl)methanamine is a unique primary amine featuring a strained cyclopropyl ring tethered to a methoxymethyl group. This structural motif is of significant interest in medicinal chemistry, offering a combination of conformational rigidity, metabolic stability, and a three-dimensional architecture that can be exploited for precise target engagement. Its utility as a building block, particularly in the development of agents targeting the central nervous system (CNS), is noteworthy.[1][2] The strained ring system and functional group handles—an amine for salt formation and derivatization, and an ether for hydrogen bonding—provide a versatile platform for drug design. This guide provides a comprehensive overview of its core physicochemical properties, methodologies for its synthesis and characterization, and expert insights into its application in drug discovery.

Introduction: The Strategic Value of the Cyclopropylmethylamine Scaffold

The cyclopropyl ring is a bioisostere of various functional groups and a valuable structural element in modern drug discovery. Its incorporation into a molecule can significantly impact lipophilicity, metabolic stability, and binding affinity. The cyclopropylmethylamine scaffold, in particular, positions an amine group in a constrained spatial orientation, which can enhance selectivity for biological targets.

The subject of this guide, this compound, adds another layer of functionality with its methoxymethyl substituent. This group can influence solubility and act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties and target interactions. Its ability to cross the blood-brain barrier makes it a particularly attractive intermediate for CNS-active compounds.[1][2]

Physicochemical Properties

Core Molecular and Physical Data

The fundamental properties of the free base and its common hydrochloride salt are summarized below. The HCl salt is often preferred in development for its improved stability and handling characteristics as a solid.

| Property | This compound (Free Base) | This compound HCl | Source |

| CAS Number | 883311-83-9 | 1262774-16-2 | [1][3] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][3] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][3] |

| Physical Form | Liquid (Predicted) | Solid | |

| Boiling Point | Not experimentally determined; estimated > 150 °C | Not applicable | |

| Melting Point | Not applicable | Not experimentally determined |

Key Drug-like Properties (pKa, logP, Solubility)

These parameters are critical for predicting a molecule's behavior in biological systems.

| Parameter | Value (Free Base) | Interpretation and Scientific Rationale | Source |

| pKa (Predicted) | ~9.0 - 9.5 | The basicity of the primary amine is crucial for salt formation and ionization state at physiological pH. The experimental pKa of the parent cyclopropylamine is 9.10.[4] The electron-withdrawing effect of the ether oxygen in the target molecule is minimal due to its distance from the amine, so the pKa is expected to be very similar. At pH 7.4, the amine will be predominantly protonated (>95%), enhancing aqueous solubility. | [4] |

| cLogP (Computed) | 0.3717 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A low positive value suggests a good balance between aqueous solubility and lipid membrane permeability, a key attribute for oral absorption and CNS penetration. The hydrochloride salt has a computed logP of 0.7935, reflecting the contribution of the counter-ion. | [1][3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | TPSA is a descriptor for drug transport properties. A value below 90 Ų is often associated with good cell permeability and blood-brain barrier penetration. The TPSA of 35.25 Ų strongly supports the potential of this scaffold for CNS applications. | [1] |

| Solubility (Predicted) | Miscible in water, soluble in common organic solvents (e.g., methanol, ethanol, chloroform). | The primary amine and ether oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating solubility in polar protic solvents. The parent, cyclopropylamine, is miscible with water.[4] While the increased carbon count will slightly reduce water solubility compared to the parent, it is expected to remain high, particularly for the protonated form (the HCl salt). | [4] |

| Hydrogen Bond Donors | 1 | The primary amine (-NH₂) provides a hydrogen bond donor site. | [1] |

| Hydrogen Bond Acceptors | 2 | The amine nitrogen and the ether oxygen act as hydrogen bond acceptor sites. | [1] |

| Rotatable Bonds | 3 | A low number of rotatable bonds indicates conformational rigidity, which can be advantageous for reducing the entropic penalty upon binding to a target, potentially leading to higher affinity. | [1] |

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the utility of any chemical building block. While specific journal-level preparations for this molecule are scarce, a robust synthesis can be designed based on established chemical transformations documented in the patent literature and for analogous structures.

Proposed Synthetic Workflow

The most logical and efficient pathway to this compound is via the reduction of the corresponding nitrile, 1-(methoxymethyl)cyclopropanecarbonitrile. This precursor can be synthesized from commercially available starting materials.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Nitrile Reduction

This protocol describes the final, critical step of the synthesis. The choice of reducing agent is key; Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective agent suitable for small-scale synthesis, while catalytic hydrogenation with Raney Nickel is often preferred for larger-scale operations due to safety and cost considerations.

Objective: To synthesize this compound via the reduction of 1-(methoxymethyl)cyclopropanecarbonitrile.

Materials:

-

1-(methoxymethyl)cyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous diethyl ether or ethanol

-

2M Sodium hydroxide solution

-

2M Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure (LiAlH₄ Reduction):

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Addition of Precursor: A solution of 1-(methoxymethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup and Quenching: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄, resulting in a granular precipitate that is easily filtered.

-

Isolation: The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by distillation under reduced pressure. For the HCl salt, the free base is dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the solid salt, which is then collected by filtration.

Spectroscopic Characterization (Predicted)

No published spectra for this specific molecule were identified. However, based on its structure and data from analogous compounds, the following spectral characteristics are predicted.

1H NMR (in CDCl₃):

-

~3.3 ppm (s, 3H): A sharp singlet corresponding to the methoxy (-OCH₃) protons.

-

~3.2 ppm (s, 2H): A singlet for the methylene protons of the methoxymethyl group (-CH₂-O-).

-

~2.5 ppm (s, 2H): A singlet for the aminomethyl protons (-CH₂-NH₂).

-

~1.5 ppm (s, 2H, broad): A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.

-

~0.5-0.8 ppm (m, 4H): A complex multiplet region for the two sets of diastereotopic methylene protons on the cyclopropyl ring. The magnetic anisotropy of the cyclopropyl ring causes these protons to be significantly shielded, resulting in their characteristic upfield shift.[5]

13C NMR (in CDCl₃):

-

~78 ppm: Methylene carbon of the methoxymethyl group (-CH₂-O-).

-

~59 ppm: Methoxy carbon (-OCH₃).

-

~48 ppm: Aminomethyl carbon (-CH₂-NH₂).

-

~20 ppm: Quaternary carbon of the cyclopropyl ring.

-

~12 ppm: Methylene carbons of the cyclopropyl ring (-CH₂-).

Mass Spectrometry (EI):

-

M+•: A molecular ion peak at m/z = 115.

-

Base Peak: A likely base peak at m/z = 85, corresponding to the loss of the methoxy group ([M-CH₃O]⁺).

-

Other Fragments: A fragment at m/z = 70, corresponding to the loss of the aminomethyl group ([M-CH₂NH₂]⁺).

Applications in Drug Discovery and Field Insights

This compound is a valuable building block for introducing a constrained, basic moiety into lead compounds. Its primary application lies in the synthesis of novel therapeutics, particularly for CNS disorders.

Caption: Logical relationships of structural features to applications.

Expertise & Experience Insights:

-

Causality in Design: The decision to use this specific building block over a more flexible analog (e.g., an acyclic ether amine) is driven by the "conformational constraint" hypothesis. By locking the substituent in a defined orientation, chemists can reduce the entropic penalty of binding and potentially increase potency and selectivity. The cyclopropyl ring acts as a rigid spacer.

-

Metabolic Resistance: The cyclopropyl group is generally resistant to metabolic degradation by cytochrome P450 enzymes, which often target aliphatic chains. This can lead to an improved pharmacokinetic profile, including a longer half-life, which is a desirable trait in drug candidates.

-

Self-Validating Protocols: When performing the synthesis, the purity of the final product is paramount. The proposed workup and purification via HCl salt precipitation is a self-validating system. The ability to form a crystalline salt is often indicative of high purity. Any non-basic impurities will remain in the ether solution, providing an effective purification step.

Conclusion

This compound represents a sophisticated building block for medicinal chemists. Its combination of a primary amine, an ether linkage, and a conformationally constrained cyclopropyl ring offers a compelling set of features for the design of novel therapeutics. While detailed experimental data on the compound itself is limited, a robust understanding of its physicochemical properties can be derived from computational methods and comparison with analogous structures. The synthetic routes are accessible via standard organic chemistry transformations, allowing for its incorporation into drug discovery pipelines. Its favorable TPSA and balanced lipophilicity make it an especially promising scaffold for the development of next-generation CNS agents.

References

- PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet.

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Google Patents. (1974). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

- PubChem. (n.d.). Rac-1-[(1r,2r)-2-(methoxymethyl)cyclopropyl]methanamine hydrochloride. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.

- PubMed. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines.

- Google Patents. (2013). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- PubMed. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines.

- Journal of the American Chemical Society. (2015). Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines.

- ResearchGate. (n.d.). Synthesis and spectroscopic characterization of palladium (II) complexes with heterocyclic thioamides.

Sources

Introduction: A Duality of Stability and Latent Reactivity

An In-Depth Technical Guide to the Reactivity of the Cyclopropylamine Moiety

The cyclopropylamine moiety, a simple yet profound structural unit, represents a cornerstone in modern medicinal chemistry and organic synthesis.[1] Comprising a three-membered cyclopropane ring attached to an amino group, this motif presents a fascinating duality.[1][2] On one hand, the cyclopropane ring imparts conformational rigidity and a high fraction of sp3 character, desirable traits for optimizing ligand-receptor interactions in drug design.[3] On the other, the inherent ring strain and the electronic influence of the adjacent nitrogen atom endow it with unique and potent reactivity, making it both a versatile synthetic intermediate and a potential metabolic liability.[2][4]

This guide offers a comprehensive exploration of the fundamental principles governing the reactivity of cyclopropylamines. We will dissect the electronic underpinnings of its behavior, survey its key reaction classes, and examine its critical role in drug development, from a coveted pharmacophore to a mechanism-based enzyme inactivator. This content is intended for researchers, scientists, and drug development professionals seeking to harness the power and navigate the complexities of this remarkable functional group.

Chapter 1: Fundamental Properties Governing Reactivity

The unique chemical behavior of cyclopropylamine is not attributable to a single factor but rather to the synergistic interplay between severe geometric constraints and distinct electronic properties.

Ring Strain: The Thermodynamic Driving Force

The defining feature of the cyclopropane ring is its immense strain energy.[5] The internal C-C-C bond angles are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp3-hybridized carbon.[2][6] This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a total ring strain of about 27 kcal/mol. This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to the cleavage of the three-membered ring, as doing so relieves the strain.[5][7] This inherent instability is the primary reason why cyclopropylamines readily participate in ring-opening reactions under various conditions.[8]

Electronic Structure: The "Unsaturated" Saturated Ring

The bonding in cyclopropane is distinct from that in typical alkanes. The C-C sigma bonds are formed from orbitals with increased p-character, resulting in "bent bonds" that lie outside the internuclear axes. These high-lying orbitals, often described in the context of the Walsh model, give the cyclopropane ring electronic properties reminiscent of a carbon-carbon double bond.

The attachment of an amino group, a strong sigma-electron-withdrawing but lone-pair-donating group, further modulates these electronics. The nitrogen lone pair can conjugate with the ring's Walsh orbitals, increasing the electron density of the C-C bonds. This interaction lowers the oxidation potential of the amine and plays a crucial role in single-electron transfer (SET) reactions, which are central to its metabolic bioactivation.[9]

Caption: Key factors influencing cyclopropylamine reactivity.

Chapter 2: Key Reaction Classes

The reactivity of cyclopropylamines can be broadly categorized into pathways that conserve the ring structure and those that proceed via its cleavage.

Reactions as a Nucleophile (Ring-Conserved)

Like other primary amines, the nitrogen atom of cyclopropylamine is nucleophilic.[6] It readily participates in standard amine chemistry, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.[10]

-

Alkylation: Reaction with alkyl halides to yield higher-order amines.

These reactions are fundamental in synthetic chemistry for incorporating the cyclopropylamine scaffold into larger molecules without disrupting the strained ring.[1]

Ring-Opening Reactions

The cleavage of the cyclopropane ring is a hallmark of this moiety's reactivity and is exploited in various synthetic transformations.[7]

In the presence of strong acids, the cyclopropane ring can be protonated, leading to a corner-protonated species that can be attacked by a nucleophile. More commonly, for donor-acceptor (D-A) cyclopropanes, a Lewis acid coordinates to an acceptor group, weakening the vicinal C-C bond and facilitating nucleophilic attack, leading to 1,3-difunctionalized products.[11] For cyclopropylamines specifically, protonation of the amine in superacid can trigger distal bond cleavage to form an ammonium-carbenium dication, which can be trapped by nucleophiles.[7]

Caption: Generalized pathway for acid-mediated ring opening.

The formation of a radical cation (aminium radical) via single-electron transfer (SET) from the nitrogen is a key ring-opening pathway.[12][13] This SET can be initiated photochemically or, more significantly, by enzymes like Cytochrome P450.[14] The resulting cyclopropylamine radical cation is highly unstable and undergoes rapid, facile homolytic cleavage of a vicinal C-C bond.[12][15] This generates a distonic radical cation—a carbon-centered radical three atoms away from a cationic iminium group. This intermediate is a linchpin in both synthetic applications and metabolic activation.[16][17]

Chapter 3: The Cyclopropylamine Moiety in Drug Development

The cyclopropylamine group is a prevalent motif in a wide range of pharmaceuticals, valued for its unique structural and metabolic properties.[8][18]

| Drug Name | Therapeutic Class | Significance of Cyclopropylamine Moiety |

| Ciprofloxacin | Fluoroquinolone Antibiotic | Essential for antibacterial activity and cell penetration.[19] |

| Tranylcypromine | Monoamine Oxidase Inhibitor | Acts as a mechanism-based inactivator of MAO.[10] |

| Simeprevir | Hepatitis C Protease Inhibitor | Provides conformational constraint for binding affinity.[18] |

| Risdiplam | Spinal Muscular Atrophy Agent | Core structural component for therapeutic effect.[18] |

Metabolic Pathways and Bioactivation

While the cyclopropyl ring itself can be metabolically robust, the cyclopropylamine moiety is susceptible to oxidative metabolism, often leading to bioactivation.[3] This is a critical consideration in drug safety assessment.

Cyclopropylamines are classic mechanism-based inactivators of CYP enzymes. The catalytic cycle of CYP involves a one-electron oxidation of the substrate. For cyclopropylamines, this SET from the nitrogen generates the unstable aminium radical.[20] This radical rapidly undergoes ring-opening, producing a carbon-centered radical that covalently binds to the enzyme's heme prosthetic group or apoprotein, leading to irreversible inactivation. This "suicide inhibition" is a direct consequence of the moiety's inherent reactivity.[13]

Caption: Mechanism of CYP450 inactivation by cyclopropylamines.

The same bioactivation pathway can lead to hepatotoxicity. The fluoroquinolone antibiotic trovafloxacin, which was restricted due to liver toxicity, serves as a cautionary example.[21][22] Its cyclopropylamine moiety is oxidized by CYP1A2 to a reactive, ring-opened α,β-unsaturated aldehyde intermediate.[3][21] This electrophilic species can form covalent adducts with cellular macromolecules like proteins, triggering an immune response and causing tissue damage.[21][22]

Chapter 4: Experimental Protocols

Understanding the reactivity of cyclopropylamines requires robust experimental methods for both their synthesis and metabolic evaluation.

Protocol 1: Synthesis of a Secondary Cyclopropylamine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of cyclopropylamine.[10]

-

Imine Formation: Dissolve the aldehyde or ketone (1.0 mmol) and cyclopropylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), portion-wise to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired secondary amine.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for assessing the potential for CYP-mediated metabolism early in drug discovery.[23]

Caption: Workflow for a typical in vitro metabolic stability assay.

-

Incubation: Prepare a mixture containing the test compound (typically 1 µM) and HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Pre-incubate at 37°C.[23]

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[23]

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[23]

-

Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[23]

-

Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the rate of disappearance of the test compound to calculate its half-life (t½) and intrinsic clearance (CLint).

Conclusion

The cyclopropylamine moiety is a powerful tool in the arsenal of the medicinal chemist and synthetic organic chemist. Its reactivity is a double-edged sword: the ring strain and unique electronics that make it a versatile synthetic intermediate are the very same properties that predispose it to metabolic bioactivation and potential toxicity. A thorough understanding of these underlying principles—from its susceptibility to single-electron transfer to its propensity for ring-opening—is paramount for any scientist working with this structural class. By leveraging this knowledge, researchers can better design safer, more effective molecules and develop robust synthetic and analytical protocols, fully harnessing the potential of this small but mighty functional group.

References

- Gardarsdottir, H.

- Gardarsdottir, H.

- Bertus, P., & Caille, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.

- Davenport Research Laboratories. (n.d.).

- Bertus, P., & Szymoniak, J. (2001).

- Wikipedia. (n.d.). Cyclopropylamine. Wikipedia.

- Hrudlik, A. M., et al. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.

- BenchChem. (2025). Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Fisher, M. B., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Georganics. (2021).

- ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes.

- Fisher, M. B., et al. (2008).

- BenchChem. (n.d.). The Role of Cyclopropylamine-d5 in Advancing Drug Metabolism and Pharmacokinetic (DMPK) Assays.

- Dinnocenzo, J. P., & Conboy, J. C. (n.d.).

- Zhang, L., et al. (2025).

- Falvey, D. E. (n.d.).

- Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Medicinal Chemistry.

- Zhang, L., et al. (2025).

- ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.

- Wikipedia. (n.d.). Ring strain. Wikipedia.

- Guidechem. (n.d.). Cyclopropylamine 765-30-0 wiki. Guidechem.

- Sigma-Aldrich. (n.d.). Cyclopropylamine 98 765-30-0. Sigma-Aldrich.

- Ghorai, M. K., et al. (2016).

Sources

- 1. nbinno.com [nbinno.com]

- 2. longdom.org [longdom.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh 3 : direct access to α-cyclopropyl tertiary alkylamines - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06039G [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 19. Cyclopropylamine - general description and application [georganics.sk]

- 20. guidechem.com [guidechem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

(1-(Methoxymethyl)cyclopropyl)methanamine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (1-(Methoxymethyl)cyclopropyl)methanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel chemical entity characterized by a unique combination of a strained cyclopropylamine ring and a methoxymethyl ether. While its specific mechanism of action is not yet elucidated in publicly available literature, its structural motifs are present in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive analysis of the compound's structural features to postulate putative mechanisms of action. Furthermore, it outlines a rigorous, multi-step experimental workflow designed to systematically investigate and validate these hypotheses. This document is intended to serve as a foundational guide for researchers seeking to characterize the pharmacological profile of this and structurally related molecules.

Introduction and Structural Analysis

This compound (CAS No. 883311-83-9) is a small molecule with the formula C₆H₁₃NO.[1][2] It is commercially available as a synthetic intermediate, suggesting its utility in the construction of more complex pharmaceutical agents.[1] Its core structure consists of two key pharmacologically relevant moieties: a cyclopropylamine group and a methoxymethyl group attached to the same quaternary carbon.

-

The Cyclopropylamine Moiety: This three-membered ring system imparts significant conformational rigidity and a unique electronic character. The strained ring influences the pKa of the primary amine and orients it in a specific spatial vector, which can be critical for receptor or enzyme binding. Cyclopropylamine is a well-established pharmacophore found in several classes of drugs, most notably Monoamine Oxidase Inhibitors (MAOIs) and various G-protein coupled receptor (GPCR) ligands.[3][4]

-

The Methoxymethyl Moiety: The methoxy group (OCH₃) is a common feature in medicinal chemistry, known to enhance metabolic stability, improve physicochemical properties such as solubility and lipophilicity, and participate in ligand-target interactions through hydrogen bonding.[5][6] Its presence can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these groups on a single cyclopropane ring creates a compact, rigid scaffold with precisely positioned functional groups, making it an intriguing candidate for probing biological targets that require specific conformational arrangements for high-affinity binding.

Postulated Mechanisms of Action and Target Classes

Based on the structural analysis, we can hypothesize several plausible mechanisms of action for molecules derived from or containing the this compound core.

Hypothesis A: Monoamine Oxidase (MAO) Inhibition

The structural similarity of the cyclopropylamine core to classic MAOIs like tranylcypromine is striking. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters (dopamine, serotonin, norepinephrine). Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease. The cyclopropylamine ring is known to be a key element for the irreversible inhibition of MAO through a mechanism-based inactivation pathway.

Caption: Postulated MAO inhibition pathway. The compound blocks MAO, increasing neurotransmitter availability.

Hypothesis B: Dopaminergic and Adrenergic Receptor Modulation

Derivatives of 2-phenylcyclopropylamine have been investigated as selective ligands for the dopamine D3 receptor (D₃R), a key target in the treatment of substance abuse and neuropsychiatric disorders.[4] Furthermore, other cyclopropylamine analogues of dopamine have demonstrated activity as weak alpha-adrenergic agonists.[7] The rigid structure of this compound could serve as a scaffold to mimic the conformation of dopamine or norepinephrine, allowing it to bind to their respective receptors, potentially as an agonist or antagonist depending on the other substituents on a larger final molecule.

Proposed Experimental Workflow for Mechanism Elucidation

To systematically test these hypotheses and uncover the true mechanism of action, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad, computational predictions to specific, validated biological activity.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. longdom.org [longdom.org]

- 4. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of novel cyclopropylamine compounds

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Novel Cyclopropylamine Compounds

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Appeal of a Strained Ring

The cyclopropylamine moiety, a simple three-membered carbon ring attached to a nitrogen atom, is a cornerstone of modern medicinal and agricultural chemistry.[1] Its deceptively simple structure belies a wealth of complex chemical properties that render it invaluable to drug designers and synthetic chemists. The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) results in unique electronic and conformational characteristics.[2][3] The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes, making the ring a compact, rigid, and metabolically robust scaffold.[4][5]

This guide provides a comprehensive exploration of the cyclopropylamine core, designed for researchers, scientists, and drug development professionals. We will journey from its initial discovery and early synthetic struggles to the sophisticated catalytic and asymmetric methodologies that define the state-of-the-art. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document aims to serve as both a historical record and a practical reference for harnessing the power of this versatile chemical building block.

Chapter 1: Historical Perspective and Foundational Syntheses

The first synthesis of cyclopropylamine was reported in the early 20th century, though the exact year is a subject of some debate.[6] These initial forays were often characterized by harsh reaction conditions, low yields, and limited scalability, making the compound a chemical curiosity rather than a readily accessible building block.[7]

Early industrial and laboratory-scale syntheses frequently started from more readily available precursors like γ-butyrolactone or cyclopropanecarbonitrile.[7][8] A common and historically significant route involves the Hofmann rearrangement of cyclopropanecarboxamide.

Classic Synthesis via Hofmann Rearrangement: This method involves treating cyclopropanecarboxamide with an alkali hypochlorite solution. The amide is converted to an intermediate isocyanate, which is then hydrolyzed to the primary amine.[7][8]

-

Step 1: Formation of N-bromoamide from cyclopropanecarboxamide and hypobromite.

-

Step 2: Base-promoted rearrangement to form an isocyanate.

-

Step 3: Hydrolysis of the isocyanate to yield cyclopropylamine and carbon dioxide.

While effective for producing the parent compound, these classical methods offered little control over substitution patterns and were ill-suited for generating the complex, stereochemically defined derivatives required for modern drug discovery. This necessity spurred the development of more versatile and refined synthetic strategies.

Chapter 2: The Evolution of Synthetic Methodologies

The drive for efficiency, safety, and stereochemical control has led to a remarkable evolution in cyclopropylamine synthesis. Modern methods can be broadly categorized into strategies that form the ring and those that install the amine onto a pre-existing cyclopropane.

Modern Adaptations of Classical Rearrangements

The Curtius rearrangement, which proceeds via a cyclopropyl acyl azide intermediate, has proven to be a highly reliable and scalable method.[1][9][10] This reaction is often preferred over the Hofmann rearrangement due to its milder conditions and broader substrate scope. The Weinstock protocol is a frequently used variation for this transformation.[11]

Cyclopropanation and Ring-Forming Strategies

Several powerful reactions construct the cyclopropane ring while incorporating or setting the stage for the amine functionality.

-

Kulinkovich-type Reactions: The treatment of nitriles or amides with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst generates cyclopropylamines directly.[1][9] This method is particularly valuable for accessing 1-substituted cyclopropylamines. The Szymoniak–Kulinkovich reductive cyclopropanation is a notable application of this chemistry.[12]

-

Metal-Catalyzed Cyclopropanation: The reaction of alkenes with diazo compounds in the presence of catalysts (e.g., Rh, Cu) is a cornerstone of cyclopropane synthesis.[1][13] Using vinylcarbamates or related nitrogen-containing olefins allows for the direct synthesis of protected cyclopropylamines with high levels of diastereoselectivity and enantioselectivity.[10]

-

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the three-membered ring. This approach offers excellent control over relative stereochemistry.[1][9]

Asymmetric and Catalytic Innovations

The demand for enantiomerically pure cyclopropylamines has driven significant innovation in asymmetric catalysis.

-

Synthesis from Chiral Auxiliaries: The use of chiral N-sulfinyl imines has emerged as a robust method for the asymmetric synthesis of cyclopropylamines.[14][15][16] Reaction of N-sulfinyl α-chloro ketimines with Grignard reagents proceeds with high diastereoselectivity, and the sulfinyl auxiliary can be easily removed to furnish the chiral, unprotected amine.[14][15]

-

Palladium-Catalyzed C-N Cross-Coupling: For the synthesis of N-aryl cyclopropylamines, modern palladium catalysts with specialized phosphine ligands (e.g., YPhos) have enabled the efficient coupling of cyclopropylamine with a wide range of aryl chlorides, even at room temperature.[17] This has largely superseded harsher, older methods.

The following diagram illustrates a generalized workflow for producing cyclopropylamine on an industrial scale, starting from γ-butyrolactone, a process outlined in several patents.[7][8][18]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, scale, and stereochemical requirements.

| Method | Starting Materials | Key Reagents | Typical Yield | Stereoselectivity | Key Advantages | Disadvantages |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA, NaN₃ | Good-Excellent | N/A (retention) | Broad scope, scalable, reliable.[10][11] | Use of potentially explosive azide intermediates. |

| Kulinkovich Reaction | Nitriles, Amides | Grignard reagent, Ti(OiPr)₄ | Moderate-Good | Substrate-dependent | Direct access to 1-substituted cyclopropylamines.[1][9] | Stoichiometric titanium reagent required. |

| Asymmetric (N-Sulfinyl Imine) | α-Chloro ketones | t-BuS(O)NH₂, Grignard reagent | Good | Excellent | High enantiopurity, predictable stereochemistry.[14][15] | Multi-step sequence, requires chiral auxiliary. |

| Pd-Catalyzed Arylation | Cyclopropylamine, Aryl halide | Pd catalyst, phosphine ligand | Good-Excellent | N/A | Mild conditions, broad scope for N-arylation.[17] | Catalyst cost, potential for side reactions. |

Chapter 3: The Role of Cyclopropylamines in Drug Discovery

The cyclopropyl ring is a "versatile player" in drug design, addressing multiple challenges encountered during lead optimization.[4]

Bioisosterism and Conformational Rigidity

The cyclopropyl group serves as an effective bioisostere for other common chemical functionalities.[19][20]

-

Isopropyl/tert-Butyl Replacement: It can mimic the steric bulk of an isopropyl or tert-butyl group but with improved metabolic stability due to the stronger C-H bonds.[21]

-

Phenyl Ring Mimic: In certain contexts, the π-character of the cyclopropane C-C bonds allows it to act as a compact mimic of a phenyl ring. Its rigid structure restricts the number of rotational degrees of freedom, which can lock a molecule into a bioactive conformation, enhancing binding affinity to its target and contributing to an entropically favorable binding event.[4][14]

Impact on Physicochemical and Pharmacokinetic Properties

Introducing a cyclopropylamine can profoundly influence a drug candidate's profile.[2]

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, often blocking a metabolic hotspot.[4][5]

-

Potency and Permeability: The rigid conformation can enhance potency, while its lipophilic character can increase membrane permeability, including across the blood-brain barrier.[4]

-

Aqueous Solubility: The basic amine group provides a handle for salt formation, which can be crucial for improving solubility and formulation.

A Structural Alert: The Dark Side of Cyclopropylamines

Despite its benefits, the cyclopropylamine moiety is also a known structural alert. It can undergo metabolic bioactivation by CYP enzymes or monoamine oxidases (MAO), leading to the formation of reactive intermediates.[5][21] This process is believed to proceed via a single-electron transfer from the nitrogen, forming a radical cation that undergoes ring-opening to generate a reactive carbon-centered radical and an iminium ion.[21]

This bioactivation pathway is the suspected cause of the hepatotoxicity observed with the antibiotic Trovafloxacin, which led to its withdrawal from the market.[21][22] The cyclopropylamine portion of the molecule is oxidized, likely by CYP1A2, creating reactive species that can form covalent adducts with liver proteins, leading to cellular damage.[5][22]

This risk requires careful evaluation during drug development, often through assays designed to trap reactive metabolites. Deuterated internal standards like Cyclopropylamine-d5 are indispensable tools for accurately quantifying metabolites in such DMPK (Drug Metabolism and Pharmacokinetic) studies.[23]

Marketed Drugs Featuring the Cyclopropylamine Moiety

The success of this moiety is evident in the numerous approved drugs across various therapeutic areas.[13][24]

| Drug Name | Therapeutic Area | Key Feature |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Enhances antibacterial efficacy and pharmacokinetic properties.[25][26] |

| Tranylcypromine | Antidepressant (MAO Inhibitor) | The cyclopropylamine is the core pharmacophore for MAO inhibition.[2] |

| Simeprevir | Antiviral (Hepatitis C) | A key component of a macrocyclic protease inhibitor.[24] |

| Risdiplam | Spinal Muscular Atrophy | Part of a complex heterocyclic system.[24] |

| Cyromazine | Agrochemical (Insecticide) | An important intermediate for triazine-class pesticides.[7][8] |

Chapter 4: A Representative Experimental Protocol

To provide a practical, field-proven insight, the following section details a scalable synthesis of a protected cyclopropylamine via Curtius degradation, adapted from peer-reviewed literature.[11] This method is robust, high-yielding, and avoids many of the pitfalls of older procedures.

Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate

This protocol describes the conversion of 1-cyclopropylcyclopropanecarboxylic acid to its N-Boc protected amine derivative.

Materials & Reagents:

-

1-cyclopropylcyclopropanecarboxylic acid

-

Anhydrous acetone

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

tert-Butanol (t-BuOH)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Mixed Anhydride Formation:

-

To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.35 eq) dropwise at -5 °C.

-

After stirring for 15 minutes, add neat ethyl chloroformate (1.7 eq) over 30 minutes, maintaining the temperature at -5 °C.

-

Stir the resulting mixture at this temperature for an additional 2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Causality: This step converts the carboxylic acid into a more reactive mixed anhydride, which is susceptible to nucleophilic attack by the azide in the next step.

-

-

Acyl Azide Formation:

-

Prepare a solution of sodium azide (1.8 eq) in water.

-

Add the sodium azide solution to the reaction mixture over 1.5 hours, ensuring the temperature does not rise above 0 °C.

-

Causality: The azide ion displaces the ethyl carbonate group to form the cyclopropyl acyl azide. This is the key intermediate for the Curtius rearrangement. Strict temperature control is crucial for safety and to prevent premature decomposition.

-

-

Curtius Rearrangement and Trapping:

-

After azide formation, carefully add anhydrous toluene to the reaction mixture.

-

Gently heat the biphasic mixture to reflux. The acyl azide will rearrange, extruding N₂ gas to form an isocyanate intermediate.

-

Trustworthiness: The evolution of nitrogen gas is a visual confirmation that the rearrangement is proceeding. The reaction must be conducted in a well-ventilated fume hood.

-

After the rearrangement is complete (as monitored by TLC or LC-MS), add tert-butanol (excess) to the reaction mixture.

-

Continue to reflux the mixture to allow the isocyanate to react with t-BuOH, forming the stable tert-butyl carbamate (Boc-protected amine).

-

Causality: Trapping the reactive isocyanate with t-butanol provides a stable, protected amine that is easily purified by standard methods (e.g., column chromatography) and can be deprotected under acidic conditions when needed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the title compound.

-

Conclusion and Future Outlook

The journey of cyclopropylamine chemistry from a laboratory curiosity to a pillar of modern molecular design is a testament to the ingenuity of synthetic chemists. Its unique combination of rigidity, metabolic stability, and versatile reactivity ensures its continued relevance in the development of next-generation pharmaceuticals and agrochemicals.[2][27]

Future research will undoubtedly focus on developing even more efficient, sustainable, and stereoselective synthetic methods. The rise of green chemistry will likely spur innovations in biocatalysis and the use of renewable feedstocks to make cyclopropylamine and its derivatives more accessible and environmentally friendly.[2] Concurrently, the continued exploration of novel catalytic systems, including photoredox catalysis, will open new avenues for C-H functionalization and the construction of ever-more complex molecular architectures built upon this humble, strained ring.[1][28]

References

- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08, 230. [Link]

- De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link]

- De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-90. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine (CAS 765-30-0): A Versatile Chemical Intermediate for Pharmaceuticals and Agrochemicals. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters. [Link]

- Fujioka, H., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

- Kananovich, D., et al. (2024).

- Mao, Y., Wang, H., & Zhou, X. (2014).

- Rousseaux, S. A. L., et al. (2022).

- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

- Singh, U. P., & Gu, P. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

- Atkinson, S. J., & Smith, R. A. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

- Zhao, X., & Zhang, Y. (1994). Synthesis of cyclopropylamine with Phase Transfer Catalysis.

- Ahrens, T., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

- Stahly, G. P., & McQuillin, F. J. (1989). Process for the manufacture of cyclopropylamine.

- Stahly, G. P. (1989). Process for the manufacture of cyclopropylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]

- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

- Gazvoda, M., & Kočevar, M. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

- de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

- Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

- Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

- Jaffe, G. M. (1973). Process for manufacturing cyclopropylamine.

- de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. [Link]

- Papsun, D., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.

- Rousseaux, S. A. L., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]

- Wikipedia. Cyclopropylamine. [Link]

- Witschel, M., et al. (2020). Evaluation of 1,1-cyclopropylidene as a thioether isostere in the 4-thio-thienopyrimidine (TTP) series of antimalarials. Bioorganic & Medicinal Chemistry. [Link]

- Stahly, G. P. (1986). Process for the manufacture of cyclopropylamine.

- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Page loading... [wap.guidechem.com]

- 7. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 8. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]

- 9. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Collection - Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines - Organic Letters - Figshare [acs.figshare.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 21. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 25. nbinno.com [nbinno.com]

- 26. nbinno.com [nbinno.com]

- 27. researchgate.net [researchgate.net]

- 28. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

A Comprehensive Technical Guide to (1-(Methoxymethyl)cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (1-(Methoxymethyl)cyclopropyl)methanamine, a versatile building block in modern medicinal and agrochemical research. We will delve into its chemical identity, synthesis, and the rationale behind its utilization in the development of novel molecular entities.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in drug discovery. Its inherent ring strain and unique electronic properties offer a range of advantages. The three-membered ring is rigid and conformationally constrains the molecule, which can lead to enhanced binding selectivity to biological targets. Furthermore, the cyclopropyl group is known to improve metabolic stability and the ability of a molecule to cross the blood-brain barrier, making it a valuable component in the design of central nervous system (CNS) active compounds. In this compound, the presence of both an amine and an ether functional group provides convenient handles for derivatization, rendering it a valuable intermediate in combinatorial chemistry and lead optimization efforts.[1]

Section 1: Chemical Identity and Properties

IUPAC Nomenclature and Identifiers

The systematic IUPAC name for this compound is This compound . It is also commonly referred to as 1-[1-(methoxymethyl)cyclopropyl]methanamine .[2] A comprehensive list of its identifiers is provided in the table below for precise documentation and database searching.

| Identifier Type | Value |

| CAS Number | 883311-83-9[2] |

| Molecular Formula | C₆H₁₃NO[2] |

| Molecular Weight | 115.17 g/mol [2] |

| MDL Number | MFCD09971227[2] |

| PubChem CID | 28064564 |

| Canonical SMILES | COCC1(CC1)CN[2] |

| InChI | InChI=1S/C6H13NO/c1-8-5-6(4-7)2-3-6/h2-5,7H2,1H3 |

| InChIKey | HYNTZMSQCKBZOR-UHFFFAOYSA-N |

A hydrochloride salt of this compound is also commercially available, with the CAS number 1262774-16-2 and a molecular formula of C₆H₁₄ClNO.[3]

Physicochemical Properties (Computed)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 35.25 Ų |

| logP (Octanol-Water Partition Coefficient) | 0.3717 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: These properties are computationally derived and may vary from experimentally determined values.

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, commencing with the construction of a key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile . The subsequent steps involve the methylation of the hydroxyl group followed by the reduction of the nitrile to the primary amine.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

This precursor can be synthesized from 3-bromo-neopentyl alcohol.[4] The process involves a zinc-mediated cyclization followed by cyanation.

Protocol:

-

Cyclization: To a solution of 3-bromo-neopentyl alcohol in an organic solvent, add zinc powder and a basic catalyst.

-

Heat the mixture to reflux. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and perform a workup to remove the zinc salts. This typically involves filtration and washing.

-

Purify the resulting 1-(bromomethyl)cyclopropyl methanol by distillation or chromatography.

-

Cyanation: Dissolve the purified 1-(bromomethyl)cyclopropyl methanol in a suitable organic solvent.

-

Add a cyanide source, such as sodium cyanide, under basic conditions.

-

Allow the displacement reaction to proceed to completion, monitoring as before.

-

Perform an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent.

-

Purify the crude product to yield 1-(hydroxymethyl)cyclopropanecarbonitrile.

Self-Validation Note: The purity and identity of the intermediate should be confirmed at each stage using techniques such as NMR spectroscopy and mass spectrometry to ensure the integrity of the starting material for the subsequent steps.

The methylation of the primary alcohol is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.[1][3]

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous THF to the NaH suspension. The evolution of hydrogen gas should be observed.

-